5-Bromo-2-oxoindoline-7-carboxylic acid
Description
Contextualization of Indolinone Core Structures in Contemporary Organic Chemistry
The indolinone, also known as oxindole (B195798) or 2-indolone, is an aromatic heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position. wikipedia.org This scaffold is not merely a synthetic curiosity; it is found in numerous natural alkaloids and is considered a privileged structure in drug discovery. nih.govresearchgate.net
In contemporary organic and medicinal chemistry, the indolinone core is highly valued for its versatile biological activity. nih.gov It serves as the foundational framework for a multitude of synthetic compounds with therapeutic potential. researchgate.net A significant area of interest is in the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov Indolinone derivatives have been successfully designed as small molecules that can compete with ATP for the binding site on protein kinases, thereby inhibiting signaling pathways that lead to tumor growth. researchgate.netnih.gov Beyond oncology, substituted indolinones have demonstrated a wide array of pharmacological effects, including antimicrobial and anti-inflammatory activities. nih.govresearchgate.net The structural rigidity and synthetic tractability of the indolinone core make it an ideal starting point for creating diverse libraries of compounds for drug screening. nih.gov
Historical Development and Significance of Substituted Oxoindolines
The history of oxindole chemistry dates back to 1866, when it was first prepared by the zinc dust distillation of oxindole, a compound derived from the chemical degradation of indigo (B80030) dye. arkat-usa.org This early work laid the foundation for over a century of research into what would become one of the most studied aromatic heterocycles. arkat-usa.org The initial impetus for this extensive study was the prevalence of the indole (B1671886) and oxindole core in a vast number of natural alkaloids. arkat-usa.org
As synthetic chemistry advanced, so did the methods to create and modify the oxindole scaffold. Landmark developments, such as the Hinsberg oxindole synthesis first reported in 1888, provided chemists with reliable pathways to access this heterocyclic system. wikipedia.org Throughout the 20th century, the significance of substituted oxindolines grew as their profound biological activities were uncovered. nih.gov Researchers found that modifying the core structure at various positions, particularly the C-3 position, could have a substantial impact on the bioactivity of the resulting molecules. nih.gov This realization spurred the development of numerous synthetic methodologies aimed at producing substituted oxindoles with high diversity and stereochemical control, solidifying their role as a staple in medicinal chemistry programs. nih.govjuniperpublishers.com
Defining the Academic Research Scope for 5-Bromo-2-oxoindoline-7-carboxylic Acid
While extensive literature exists for the broader class of indolinones, published research focusing directly on this compound is limited. Its academic significance is primarily understood through its role as a key synthetic intermediate for the creation of more complex derivatives with potential therapeutic applications. The presence of both a bromine atom and a carboxylic acid group on the oxoindoline scaffold provides two reactive handles for chemical modification.
The research scope is therefore defined by its utility as a building block. Investigations into its corresponding ester derivatives, such as Ethyl 5-bromo-2-oxoindoline-7-carboxylate, have been pursued to explore potential antimicrobial and anticancer properties. The carboxylic acid function is particularly valuable as it allows for the synthesis of a wide range of esters and amides, which is a common strategy in medicinal chemistry to modulate properties like solubility, stability, and cell permeability. The bromine atom at the 5-position can also be utilized for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions to introduce additional complexity. Therefore, the academic interest in this compound lies in its potential to generate libraries of novel indolinone derivatives for screening and the development of new bioactive agents.
Chemical Compound Data
Table 1: Properties of this compound and Related Compounds Note: As no direct database entry for this compound was found, its properties are calculated or estimated. Data for structurally similar compounds are provided for context.
| Property | This compound (Calculated/Estimated) | 5-Bromo-2-oxindole nih.gov | 5-Bromo-1H-indole-7-carboxylic acid nih.gov |
| IUPAC Name | 5-Bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | 5-Bromo-1,3-dihydro-2H-indol-2-one | 5-Bromo-1H-indole-7-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₃ | C₈H₆BrNO | C₉H₆BrNO₂ |
| Molecular Weight | 272.05 g/mol | 212.04 g/mol | 240.05 g/mol |
| Structure | A 2-oxoindoline core with a bromine at C5 and a carboxylic acid at C7. | A 2-oxoindoline core with a bromine at C5. | An indole core with a bromine at C5 and a carboxylic acid at C7. |
| CAS Number | Not available | 20870-78-4 | 860624-90-4 |
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI Key |
JWICFDMWNMZPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C(=O)O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Oxoindoline 7 Carboxylic Acid
Retrosynthetic Analysis of the 5-Bromo-2-oxoindoline-7-carboxylic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical retrosynthetic disconnection involves the intramolecular cyclization to form the five-membered nitrogen-containing ring, a common strategy for oxindole (B195798) synthesis.
The primary disconnection is the C3-C3a bond, which is formed during the key cyclization step. This bond formation is typically achieved through an intramolecular α-arylation of an N-aryl-α-haloacetamide. This disconnection leads to the precursor N-(chloroacetyl)-2-amino-4-bromobenzoic acid (I) .
Further deconstruction of precursor I by disconnecting the amide bond reveals two simpler molecules: 2-amino-4-bromobenzoic acid (II) and a chloroacetylating agent, such as chloroacetyl chloride. 2-Amino-4-bromobenzoic acid is a key precursor that can be sourced commercially or synthesized from simpler aromatic compounds. This retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis of the target molecule.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed using well-established chemical reactions. This approach focuses on reliability and the use of conventional laboratory techniques.
A proposed synthetic route begins with a commercially available substituted toluene and proceeds through nitration, oxidation, reduction, acylation, and a final intramolecular cyclization.
Synthesis of 2-Amino-4-bromobenzoic acid: A common starting material for this precursor is 4-bromotoluene. The synthesis involves the nitration of 4-bromotoluene to yield 4-bromo-2-nitrotoluene. Subsequent oxidation of the methyl group, for example using potassium permanganate (KMnO₄), affords 4-bromo-2-nitrobenzoic acid. The final step to obtain the key precursor is the reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, yielding 2-amino-4-bromobenzoic acid.
N-Acylation: The resulting 2-amino-4-bromobenzoic acid is then acylated at the amino group. This is typically achieved by reacting it with chloroacetyl chloride in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. This step yields the crucial cyclization precursor, N-(chloroacetyl)-2-amino-4-bromobenzoic acid.
Intramolecular Cyclization: The final step is the formation of the oxindole ring. This is accomplished through a base-mediated intramolecular nucleophilic aromatic substitution. A suitable base, such as sodium carbonate or potassium tert-butoxide, is used to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the aromatic ring and displacing a suitably positioned leaving group (if present) or effecting an SNAr reaction to close the ring and form this compound.
Yield optimization at each stage is critical. This can involve adjusting reaction temperatures, screening different solvents and bases, modifying reaction times, and employing efficient purification techniques such as recrystallization or column chromatography to ensure the purity of intermediates.
Table 1: Proposed Multi-Step Synthesis Protocol
| Step | Transformation | Key Reagents | Potential Optimization Parameters |
|---|---|---|---|
| 1 | Oxidation of 4-bromo-2-nitrotoluene | KMnO₄, NaOH | Temperature control, reaction time, pH adjustment during workup. |
| 2 | Reduction of 4-bromo-2-nitrobenzoic acid | SnCl₂/HCl or H₂, Pd/C | Choice of reducing agent, catalyst loading, hydrogen pressure, solvent. |
| 3 | N-Acylation of 2-amino-4-bromobenzoic acid | Chloroacetyl chloride, NaHCO₃ | Stoichiometry of reagents, choice of base and solvent, temperature control. |
| 4 | Intramolecular Cyclization | K₂CO₃ or NaH | Choice of base, solvent (e.g., DMF, DMSO), reaction temperature. |
The feasibility of the proposed synthesis relies on the availability of the starting materials.
4-Bromo-2-nitrotoluene : This compound is commercially available from various chemical suppliers, making it a viable starting point for the synthesis. fishersci.cafishersci.comthomassci.commedchemexpress.comchemimpex.com
Chloroacetyl chloride : This is a common and inexpensive acylating agent available from numerous bulk chemical manufacturers.
Sourcing strategies involve evaluating purity, cost, and availability from different vendors. For large-scale synthesis, sourcing the intermediate 2-amino-4-bromobenzoic acid might be more cost-effective than a multi-step synthesis from 4-bromotoluene.
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These advanced approaches can offer improvements in terms of yield, reaction conditions, and sustainability.
The key intramolecular cyclization step can be significantly improved by using transition metal catalysis. Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds.
An advanced alternative to the traditional base-mediated cyclization is the palladium-catalyzed intramolecular α-arylation of the N-(chloroacetyl)-2-amino-4-bromobenzoic acid precursor. This type of reaction, often a variant of the Buchwald-Hartwig amination, can proceed under milder conditions with higher functional group tolerance. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the C-Cl bond, followed by intramolecular reductive elimination to form the oxindole ring and regenerate the catalyst. This can lead to higher yields and fewer side products compared to stoichiometric base-mediated methods. divyarasayan.orgnih.govresearchgate.net
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Use of Green Solvents : Traditional organic syntheses often use hazardous volatile organic compounds (VOCs). Replacing solvents like DMF or chlorinated solvents with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce environmental impact. rsc.orgneuroquantology.comthieme-connect.comgarph.co.ukwikipedia.org For instance, certain reduction and cyclization reactions can be adapted to run in aqueous or alcohol-based systems.
Energy Efficiency : Microwave-assisted synthesis is a key green technology that can dramatically reduce reaction times from hours to minutes. mdpi.comnih.govnih.govrsc.org The intramolecular cyclization step is a prime candidate for microwave heating, which can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions. actascientific.com
Catalysis : As mentioned, using catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. Employing heterogeneous catalysts (e.g., Pd on carbon for hydrogenation) that can be easily recovered and recycled further enhances the sustainability of the process.
By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Comparative Analysis of Synthetic Efficiency and Selectivity across Methodologies
Strategy A: Synthesis of 2-Oxoindoline-7-carboxylic Acid Followed by Bromination
This synthetic pathway commences with the formation of the parent oxindole structure, with the introduction of the bromine atom as a final step.
Synthesis of the 2-Oxoindoline-7-carboxylic Acid Core:
A plausible route to the 2-oxoindoline-7-carboxylic acid core begins with the nitration of m-methylbenzoic acid. This reaction yields 2-nitro-3-methylbenzoic acid with a selectivity of approximately 78-84%. The subsequent steps involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the oxindole ring. While specific yields for the cyclization of 2-amino-3-methylbenzoic acid to 2-oxoindoline-7-carboxylic acid are not extensively documented in readily available literature, similar intramolecular cyclizations of 2-amino-phenylacetic acid derivatives to form oxindoles are known to proceed in moderate to good yields.
Regioselective Bromination:
The critical step in this strategy is the regioselective bromination of 2-oxoindoline-7-carboxylic acid. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. The amide group of the oxindole ring is an ortho-, para-director, while the carboxylic acid at the 7-position is a meta-director. This creates a complex interplay of directing effects. The position para to the activating amide group (C5) and meta to the deactivating carboxylic acid group (C5) is the most likely site for electrophilic substitution. However, achieving high regioselectivity can be challenging, and the formation of other brominated isomers is a possibility. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions would need to be carefully optimized to favor the desired 5-bromo isomer.
Strategy B: Synthesis from a Pre-brominated Precursor
This approach introduces the bromine atom at an early stage, simplifying the final steps of the synthesis.
Comparative Table of Synthetic Methodologies
| Step | Strategy A: Late-Stage Bromination | Strategy B: Early-Stage Bromination |
| Starting Material | m-Methylbenzoic Acid | 4-Bromo-3-methylbenzoic Acid |
| Key Intermediate | 2-Oxoindoline-7-carboxylic Acid | 2-Amino-4-bromo-3-methylbenzoic acid |
| Critical Step | Regioselective Bromination | Intramolecular Cyclization |
| Selectivity Challenge | Potential for isomeric byproducts during bromination. The directing effects of the amide and carboxylic acid groups need to be carefully managed. | The efficiency and feasibility of the final cyclization step are crucial and may require optimization. |
| Estimated Overall Yield | Moderate (dependent on the selectivity of the bromination step). | Potentially higher if the cyclization proceeds efficiently. |
| Advantages | The synthesis of the parent oxindole may be more straightforward. | Avoids the challenge of regioselective bromination on a complex substrate. Potentially fewer steps if the precursor is readily available. |
| Disadvantages | Regioselectivity of the bromination step is a significant hurdle. | The synthesis of the substituted aniline precursor may be multi-stepped. The final cyclization may be challenging. |
Chemical Transformations and Intrinsic Reactivity of 5 Bromo 2 Oxoindoline 7 Carboxylic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C7 position is a key site for derivatization, primarily through reactions that target the acidic proton and the electrophilic carbonyl carbon.
Esterification: The conversion of 5-Bromo-2-oxoindoline-7-carboxylic acid to its corresponding esters is typically achieved through the Fischer esterification reaction. openstax.orgmasterorganicchemistry.com This acid-catalyzed process involves heating the carboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. openstax.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. openstax.org
Amidation: Direct conversion of the carboxylic acid to an amide by reaction with an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is commonly accomplished using coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) are used to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine to form the corresponding amide. Other modern methods include the use of photocatalyzed strategies or specialized coupling agents to achieve amidation under mild conditions. nju.edu.cnresearchgate.net For instance, various derivatives of the closely related 5-bromoindole-2-carboxylic acid have been synthesized, including carbothioamides and other amide-linked structures, highlighting the feasibility of these transformations. nih.govresearchgate.net
| Transformation | Typical Reagents | General Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | 7-alkoxycarbonyl-5-bromo-2-oxoindoline |
| Amidation | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC) | Anhydrous organic solvent, room temperature | 5-Bromo-N-alkyl/aryl-2-oxoindoline-7-carboxamide |
Reductive Manipulations: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as the carboxylate group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide and yield (5-bromo-7-(hydroxymethyl)indolin-2-one). chemguide.co.ukquora.commasterorganicchemistry.com The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carboxylate oxygen atoms. Subsequent delivery of hydride ions reduces the carboxylate first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com It is not possible to stop the reaction at the aldehyde stage using LiAlH₄. chemguide.co.uk
Oxidative Manipulations: The carboxylic acid group is in a high oxidation state and is generally inert to further oxidation under standard chemical conditions.
Reactivity at the Indolinone Ring System
The indolinone core possesses a bicyclic structure with both aromatic and lactam (a cyclic amide) components, leading to complex reactivity patterns.
The benzene (B151609) ring of the indolinone system is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the three existing substituents: the lactam nitrogen, the bromine atom, and the carboxylic acid group.
Lactam Nitrogen (Amide): The nitrogen atom is an activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.
Bromine Atom: Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of lone pair donation through resonance.
Carboxylic Acid Group: This is a deactivating group and a meta-director due to its strong electron-withdrawing nature.
Considering the positions on the ring, substitution is most likely to occur at the C4 position. This position is ortho to the strongly activating lactam nitrogen and para to the bromine atom, making it the most electronically enriched and sterically accessible site. The C6 position is also activated (para to the lactam nitrogen and ortho to the bromine), but may be slightly less favored. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield predominantly the 4-substituted product. lumenlearning.com
While direct nucleophilic aromatic substitution on the electron-rich benzene ring is unfavorable, the indolinone system exhibits significant reactivity at the C3 position (the α-carbon adjacent to the carbonyl group). The protons on this methylene (B1212753) group are acidic and can be removed by a base to form an enolate intermediate. This enolate is a potent nucleophile and can react with a variety of electrophiles. A common reaction is the Knoevenagel or Aldol-type condensation with aldehydes and ketones. This reactivity allows for the introduction of a wide range of substituents at the C3 position, forming a C=C double bond and extending the conjugation of the system.
Reactivity of the Bromine Substituent
The bromine atom at the C5 position serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This is a powerful strategy for elaborating the core structure of the molecule.
Palladium-catalyzed reactions are particularly prominent. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 5-Aryl/Vinyl-substituted indolinone |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃ | 5-Vinyl-substituted indolinone |
| Sonogashira Coupling | Terminal Alkyne (H-C≡CR) | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-substituted indolinone |
| Buchwald-Hartwig Amination | Amine (RNH₂) | Pd₂(dba)₃, BINAP | 5-Amino-substituted indolinone |
These cross-coupling reactions dramatically expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures for various research applications. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The bromine atom at the 5-position of the oxindole (B195798) ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron compound. nih.gov While specific studies on this compound are limited, the reactivity of similar substrates, such as 5-chloro-2-oxoindole, provides valuable insights. For instance, the Suzuki-Miyaura coupling of 5-chloro-2-oxoindole with p-tolylboronic acid has been achieved under microwave heating at 80 °C, yielding 5-(p-tolyl)-2-oxyindole. rsc.org This suggests that this compound would readily undergo Suzuki coupling, likely with even greater efficiency due to the higher reactivity of the C-Br bond compared to the C-Cl bond. The presence of the carboxylic acid group may necessitate the use of a base that does not induce decarboxylation, or protection of the carboxylic acid as an ester. The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. chemistryjournals.netchemistryjournals.net
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to produce arylalkynes. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for introducing alkyne functionalities into aromatic systems. For this compound, this reaction would yield a 5-alkynyl-2-oxoindoline-7-carboxylic acid derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Recent developments have also focused on copper-free Sonogashira couplings. nih.gov The carboxylic acid group may need to be protected to prevent side reactions with the basic conditions employed.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. This reaction is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond at the 5-position.
Below is an interactive data table summarizing typical conditions for these cross-coupling reactions based on analogous substrates.
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | p-Tolylboronic acid | Pd(dppf)Cl2 | dppf | K2CO3 | Toluene/Water | 80 | 82 | semanticscholar.org |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Water | 120 | 91 | rsc.org |
| Heck | Styrene | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | High | nih.gov |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 | PPh3 | Et3N | DMF | 80 | Good | researchgate.net |
| Negishi | Arylzinc chloride | Pd(dba)2 | SPhos | - | THF | 25-60 | High | chemistryjournals.net |
Reductive Debromination and Functional Group Interconversion
Reductive Debromination: The bromine atom of this compound can be removed through reductive debromination to yield 2-oxoindoline-7-carboxylic acid. This transformation is useful when the bromine atom is used as a directing group or for purification purposes and is no longer needed in the final product. Various methods can be employed for reductive debromination, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst on carbon), or by using reducing agents such as tri-n-butyltin hydride or silanes in the presence of a radical initiator. Photoredox catalysis has also emerged as a mild and efficient method for the reductive debromination of aryl bromides.
Functional Group Interconversion: The carboxylic acid group at the 7-position offers a site for various functional group interconversions. It can be converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. The carboxylic acid can also be transformed into an amide by coupling with an amine using a suitable coupling agent (e.g., DCC, EDC). Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this would also likely reduce the lactam carbonyl. Decarboxylative halogenation is another potential transformation, where the carboxylic acid is replaced by a halogen atom, though this can be a challenging reaction to control. nih.govacs.org
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound, possessing both a reactive aryl bromide and a carboxylic acid, allows for the exploration of intramolecular cyclization reactions to form novel polycyclic systems. For instance, following a cross-coupling reaction that introduces a suitable functional group at the 5-position, an intramolecular cyclization could be triggered. An example would be a Sonogashira coupling followed by an intramolecular hydroamination or a Heck reaction with an appropriately substituted alkene leading to a new ring system.
While specific rearrangement processes for this compound are not well-documented, oxindole scaffolds are known to participate in various rearrangements under specific conditions. The presence of the carboxylic acid and bromine atom could influence the pathways of such rearrangements.
Mechanistic Investigations of Key Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. chemistryjournals.netchemistryjournals.netwildlife-biodiversity.comcolab.ws The catalytic cycle for reactions like Suzuki, Heck, and Sonogashira generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. chemistryjournals.net
Transmetalation (for Suzuki and Negishi) or Migratory Insertion (for Heck and Sonogashira): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. For the Sonogashira reaction, a copper acetylide is typically formed which then undergoes transmetalation with the palladium complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistryjournals.net
The presence of the carboxylic acid group can potentially influence the catalytic cycle by coordinating to the palladium center or by affecting the electronic properties of the aryl bromide. The choice of ligands, base, and solvent is crucial for optimizing the reaction and preventing side reactions such as catalyst deactivation or premature termination of the catalytic cycle. nih.gov
Derivatization Strategies and Analog Synthesis Based on 5 Bromo 2 Oxoindoline 7 Carboxylic Acid
Principles of Derivatization and Scaffold Modification
The derivatization of 5-bromo-2-oxoindoline-7-carboxylic acid is guided by the distinct reactivity of its constituent functional groups. The core scaffold offers several handles for chemical modification:
The Lactam Nitrogen (N1): The N-H bond is acidic and can be deprotonated to form a nucleophilic amide anion, which is amenable to substitution reactions.
The Methylene (B1212753) Carbon (C3): The C3 position is adjacent to both the aromatic ring and the carbonyl group, making its protons acidic. This allows for the formation of an enolate, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This position is key for introducing stereocenters. nih.gov
The Carboxylic Acid (C7): The carboxyl group is a highly versatile functional group that can be converted into a wide range of derivatives, including esters, amides, and nitriles. nih.govthermofisher.com
The Aromatic Ring: The benzene (B151609) portion of the indoline (B122111) core, substituted with a bromine atom and a carboxylic acid group, can undergo further functionalization, although the existing electron-withdrawing groups influence the regioselectivity of these reactions.
Scaffold modification strategies aim to systematically alter these positions to modulate properties such as potency, selectivity, solubility, and metabolic stability.
Synthesis of N-Substituted Oxoindoline Derivatives
The nitrogen atom of the oxoindoline ring is a common site for derivatization. N-substitution can significantly impact the molecule's conformation and its ability to engage in hydrogen bonding, thereby influencing its biological activity.
Common strategies for N-substitution include:
N-Alkylation: This is typically achieved by treating the parent oxoindoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the lactam nitrogen to generate the corresponding anion, which then acts as a nucleophile.
N-Arylation: The introduction of an aryl group can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide as the coupling partner.
N-Acylation: Acyl groups can be introduced by reacting the oxoindoline with an acid chloride or anhydride (B1165640). This reaction often proceeds under basic conditions to neutralize the acid byproduct.
These modifications allow for the introduction of a wide variety of functional groups, including simple alkyl chains, aromatic rings, and moieties designed to interact with specific biological targets.
Functionalization at the Carboxylic Acid Position: Carbonitrile and Carboxamide Derivatives
The carboxylic acid at the C7 position is a prime target for functionalization to explore its role in target binding and to modulate physicochemical properties.
5-Bromo-2-oxoindoline-7-carboxamide: The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in medicinal chemistry. The amide bond can act as a hydrogen bond donor and acceptor, often playing a critical role in ligand-receptor interactions. The synthesis typically involves a two-step sequence:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate. Common methods include formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or activation with peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HOBt). nih.gov
Reaction with an Amine: The activated intermediate is then treated with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary carboxamide.
This approach has been used to synthesize a series of complex 5-bromo-7-azaindolin-2-one derivatives containing various carboxamide moieties, highlighting the robustness of this synthetic strategy. nih.gov
5-Bromo-2-oxoindoline-7-carbonitrile: The carbonitrile group is a valuable functional group in drug design, often serving as a bioisostere for a carboxylic acid or carboxamide, or acting as a hydrogen bond acceptor. The synthesis of the 7-carbonitrile derivative from the 7-carboxylic acid is typically achieved via the primary carboxamide intermediate.
A common synthetic route involves:
Amide Formation: The carboxylic acid is first converted to the primary carboxamide, 5-bromo-2-oxoindoline-7-carboxamide, as described above.
Dehydration: The primary amide is then dehydrated to yield the corresponding nitrile. This transformation can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent.
An alternative strategy, applicable to aromatic systems, involves the conversion of a related aldehyde via its oxime, which is then dehydrated. orgsyn.org
| Starting Material | Target Functional Group | Key Reagents |
| Carboxylic Acid | Carboxamide | 1. SOCl₂ or EDCI/HOBt2. Amine (R₂NH) |
| Carboxamide | Carbonitrile | P₂O₅ or SOCl₂ or TFAA |
Regioselective Introduction of Additional Substituents on the Indoline Core
Introducing additional substituents onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing groups. Both the bromo group at C5 and the carboxyl group at C7 are electron-withdrawing and deactivating, making classical electrophilic aromatic substitution challenging. The remaining positions for substitution are C4 and C6.
Advanced synthetic methods are often required for regioselective functionalization:
Directed Ortho-Metalation (DoM): If the lactam nitrogen is protected, a directing group could be installed at this position to direct lithiation to the C7 position. However, since C7 is already functionalized, this strategy is more applicable to other isomers.
Transition-Metal-Catalyzed C-H Activation: This has emerged as a powerful tool for the site-selective functionalization of heterocyclic compounds. mdpi.com By choosing the appropriate catalyst and directing group (which can sometimes be the existing lactam or carboxylate), it may be possible to selectively introduce aryl, alkyl, or other groups at the C4 or C6 positions. mdpi.com The development of such methods for this specific scaffold would enable the synthesis of highly decorated analogs.
Exploration of Stereoselective Derivatization Pathways
The C3 position of the oxoindoline core is a prochiral center, and its functionalization can lead to the formation of a stereocenter, which is often crucial for biological activity. A variety of stereoselective reactions have been developed for the oxindole (B195798) scaffold. nih.govrsc.org
Key stereoselective pathways include:
Asymmetric Aldol and Mannich Reactions: The enolate generated at the C3 position can react with aldehydes (Aldol) or imines (Mannich) to create 3-substituted derivatives with two new stereocenters. The use of chiral catalysts or auxiliaries can control the diastereoselectivity and enantioselectivity of these transformations.
Asymmetric Michael Additions: The C3-enolate can participate in conjugate addition reactions with α,β-unsaturated compounds in a stereocontrolled manner.
Spirocycle Formation: A prominent strategy involves the creation of spirocyclic oxindoles, where the C3 carbon is part of a new ring system. One approach is the Corey-Chaykovsky epoxidation of an isatin (B1672199) precursor to form a spiro-epoxyoxindole. nih.gov Subsequent stereoselective nucleophilic ring-opening of the epoxide provides access to a range of chiral 3-substituted-3-hydroxy-2-oxindoles. nih.gov Cascade reactions have also been developed to synthesize complex spiro-cyclopentene-oxindole derivatives with multiple quaternary centers. acs.org
| Reaction Type | C3-Reagent | Electrophile/Partner | Product Type |
| Aldol Reaction | C3-Enolate | Aldehyde (R-CHO) | 3-Alkyl-3-hydroxy-oxindole |
| Michael Addition | C3-Enolate | α,β-Unsaturated Ketone | 3,3-Disubstituted-oxindole |
| Epoxide Ring Opening | Spiro-epoxyoxindole | Nucleophile (e.g., Amine) | 3-Aminoalkyl-3-hydroxy-oxindole |
| Heck/Sonogashira Reaction | o-Iodoacryl anilide | Terminal Alkyne | Chiral 3-Substituted-oxindole |
These stereoselective methods are instrumental in building molecular complexity and generating enantiomerically pure compounds for detailed biological evaluation.
Spectroscopic and Spectrometric Data for this compound Not Found in Publicly Available Literature
Despite a thorough search of scientific databases and scholarly articles, specific experimental spectroscopic and spectrometric data for the compound This compound could not be located. Consequently, the generation of a detailed article including data tables and in-depth research findings on its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is not possible at this time.
The structural elucidation of a novel or synthesized compound relies heavily on these analytical techniques. An article detailing these aspects would require access to published research where this specific molecule has been synthesized and characterized. The absence of such data in the public domain prevents a scientifically accurate and detailed discussion as outlined in the requested structure.
Information was found for structurally related but distinct compounds, such as 5-bromoindole-2-carboxylic acid and 5-bromo-2-oxindole. However, the presence of the ketone group at the 2-position and the carboxylic acid at the 7-position in the target molecule creates a unique electronic and structural environment. Extrapolating data from related compounds would not provide the required accuracy for a scientific article focused solely on this compound.
Further research or the publication of its synthesis and characterization would be necessary to provide the specific data required for the requested article.
Computational Chemistry and Theoretical Studies of 5 Bromo 2 Oxoindoline 7 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting reactivity and potential chemical transformations.
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) has become a standard method for investigating the energetics of reaction pathways. nih.gov By calculating the energies of reactants, transition states, and products, DFT can elucidate the feasibility of a proposed reaction mechanism. For 5-Bromo-2-oxoindoline-7-carboxylic acid, DFT could be employed to study various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the carboxylic acid group. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. nih.gov
Molecular Orbital Analysis and Electronic Property Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For derivatives of 5-bromoindole-2-carboxylic acid, DFT studies have been used to calculate HOMO and LUMO values to understand the distribution of electron density and predict binding interactions. d-nb.info Similar analyses for this compound would reveal the most likely sites for electrophilic and nucleophilic attack.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites of intermolecular interactions, including hydrogen bonding. nih.govmongoliajol.info
Mechanistic Insights through Transition State Calculations
To gain a deeper understanding of a chemical reaction, it is essential to characterize the transition state, which represents the highest energy point along the reaction coordinate. Transition state calculations are computationally demanding but provide invaluable information about the activation energy and the geometry of the activated complex. For this compound, these calculations could be used to investigate the mechanisms of its synthesis or its reactions with other molecules. By identifying the transition state structure, one can confirm the proposed reaction mechanism and gain insights into the factors that control the reaction rate.
Application of Chemoinformatics for Virtual Screening and Library Design of Analogs
Chemoinformatics utilizes computational techniques to analyze and manage chemical information. In the context of drug discovery, chemoinformatics plays a crucial role in virtual screening and the design of compound libraries. The scaffold of this compound can serve as a starting point for the design of new molecules with potential biological activity. Virtual screening of large compound databases can identify molecules with similar structural or electronic features. Furthermore, by systematically modifying the functional groups on the this compound core, it is possible to generate a virtual library of analogs. The properties of these analogs, such as their predicted binding affinity to a biological target, can then be evaluated in silico to prioritize compounds for synthesis and experimental testing. Studies on derivatives of 5-bromoindole-2-carboxylic acid have utilized molecular docking to predict binding energies against specific protein targets. d-nb.inforesearchgate.netnih.govresearchgate.net
Below is a table summarizing the computational chemistry approaches and their potential applications to the study of this compound.
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction pathway analysis, electronic structure calculation | Reaction energetics, activation barriers, HOMO-LUMO energies, charge distribution |
| Molecular Orbital Analysis | Prediction of reactivity and electronic properties | Identification of nucleophilic and electrophilic sites, chemical stability assessment |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Prediction of intermolecular interaction sites |
| Conformational Analysis | Determination of stable 3D structures | Identification of low-energy conformers, prediction of molecular shape |
| Transition State Calculations | Elucidation of reaction mechanisms | Activation energies, geometry of activated complexes |
| Chemoinformatics/Virtual Screening | Design of analog libraries, identification of potential drug candidates | Prioritization of compounds for synthesis, prediction of biological activity |
Applications As a Synthetic Intermediate in Organic Synthesis
Role in the Construction of Diverse Heterocyclic Frameworks
The 5-bromo-2-oxoindoline core is a well-established scaffold for the synthesis of various heterocyclic systems. The presence of the bromine atom at the 5-position offers a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby facilitating the construction of more complex, fused heterocyclic frameworks.
Furthermore, the lactam functionality within the oxindole (B195798) ring can undergo various reactions. For instance, the nitrogen atom can be alkylated or acylated, and the adjacent methylene (B1212753) group can be functionalized through condensation reactions with aldehydes and ketones. The carboxylic acid at the 7-position can be converted into esters, amides, or other derivatives, which can then participate in intramolecular cyclization reactions to form novel heterocyclic rings.
A closely related compound, 5-bromo-7-azaindolin-2-one, has been utilized in the synthesis of potent antitumor agents. This highlights the potential of the 5-bromo-2-oxoindoline scaffold in constructing biologically active heterocyclic molecules. nih.gov
Utilization in the Synthesis of Precursors for Complex Organic Molecules
5-Bromo-2-oxoindoline-7-carboxylic acid serves as a valuable starting material for the synthesis of precursors to more complex organic molecules, including natural product analogs and pharmaceutically active compounds. The ability to selectively modify the three distinct functional groups allows for a stepwise and controlled elaboration of the molecular structure.
For example, the carboxylic acid can be reduced to an alcohol, which can then be further transformed. The bromine atom can be replaced through nucleophilic aromatic substitution or used in metal-catalyzed reactions to build molecular complexity. The oxindole core itself can be a precursor to other indole-based structures through reduction or rearrangement reactions. While direct literature on the use of this compound in total synthesis is limited, the synthetic utility of its derivatives, such as Ethyl 5-bromo-2-oxoindoline-7-carboxylate, suggests its potential in this area.
Contribution to the Development of Functional Organic Materials
The unique electronic and structural features of the 5-bromo-2-oxoindoline moiety suggest its potential application in the development of functional organic materials. The indole (B1671886) core is known to be a good electron donor and can be incorporated into conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The presence of the bromine atom allows for post-synthetic modification through polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. The carboxylic acid group can be used to anchor the molecule to surfaces, such as metal oxides in dye-sensitized solar cells (DSSCs), or to improve the solubility and processability of the resulting materials. While specific research on this compound in this area is not extensively documented, the general principles of materials science suggest its potential utility.
Strategic Intermediate in Medicinal Chemistry Building Block Synthesis
The 5-bromo-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds, particularly kinase inhibitors. The ability to functionalize this core at multiple positions makes this compound a strategic intermediate for the synthesis of libraries of potential drug candidates.
The carboxylic acid can be converted to a variety of amides, which is a common functional group in many pharmaceuticals. The bromine atom can be used to introduce diversity into a molecule library through parallel synthesis techniques employing cross-coupling reactions. The oxindole core itself is a key pharmacophore that can interact with various biological targets. For instance, derivatives of the related 5-bromoindole-2-carboxylic acid have been investigated as EGFR inhibitors. nih.gov
Below is an interactive table summarizing the potential synthetic transformations of this compound:
| Functional Group | Position | Potential Reactions | Resulting Functionality |
| Carboxylic Acid | 7 | Esterification, Amidation, Reduction, Decarboxylation | Ester, Amide, Alcohol, H |
| Bromine | 5 | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Nucleophilic Aromatic Substitution | Aryl, Alkene, Alkyne, Various Nucleophiles |
| Lactam (NH) | 1 | Alkylation, Acylation | N-Alkyl, N-Acyl |
| Lactam (CH2) | 3 | Condensation, Oxidation | Substituted Alkene, Diketone |
Emerging Research Directions and Future Perspectives
Development of Novel and Highly Efficient Synthetic Methods
The development of new synthetic routes for complex molecules is a cornerstone of modern organic chemistry. For a substituted oxoindoline like 5-Bromo-2-oxoindoline-7-carboxylic acid, future research would likely focus on creating more efficient, high-yield, and scalable synthetic pathways. Current strategies for similar scaffolds often involve multi-step sequences. Future methodologies could explore:
Palladium-catalyzed C-H activation/functionalization: Directly introducing the bromine or carboxylic acid group onto a simpler oxoindoline precursor to reduce step count.
Novel cyclization strategies: Developing new ways to construct the core oxoindoline ring system from acyclic precursors that already contain the desired substituents.
Photoredox catalysis: Utilizing light-driven reactions to form key bonds under mild conditions, potentially offering unique reactivity and selectivity.
An ideal novel method would be characterized by its high atom economy, use of readily available starting materials, and operational simplicity.
Unexplored Reactivity and Catalytic Transformations of the Chemical Compound
The functional groups present in this compound—an amide, a carboxylic acid, an aryl bromide, and a lactam—offer a rich playground for exploring new chemical reactions. Future research could investigate:
Decarboxylative coupling: Using the carboxylic acid group as a handle to be replaced by other functional groups (e.g., alkyl, aryl, or trifluoromethyl groups) through transition-metal catalysis. This would transform the carboxylic acid into a versatile synthetic linchpin.
Cross-coupling reactions at the aryl bromide: The C-Br bond is a prime site for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce molecular complexity and build larger, more elaborate structures for applications in materials science or medicinal chemistry.
Derivatization of the amide/lactam: Exploring reactions that modify the N-H and C=O bonds of the oxoindoline core to synthesize new classes of compounds.
The following table summarizes potential transformations:
| Functional Group | Potential Transformation | Catalytic System |
| Aryl Bromide | Suzuki Coupling | Palladium Catalyst |
| Aryl Bromide | Buchwald-Hartwig Amination | Palladium or Copper Catalyst |
| Carboxylic Acid | Decarboxylative Arylation | Photoredox/Nickel Dual Catalysis |
| Lactam N-H | N-Arylation / N-Alkylation | Copper or Palladium Catalyst |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and easier scalability. Integrating the synthesis of this compound into a flow platform could:
Improve reaction efficiency and safety: Particularly for potentially hazardous steps like bromination or reactions requiring high pressure or temperature.
Enable rapid optimization: Automated flow systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to find the optimal parameters.
Facilitate multi-step synthesis: Linking several flow reactors in sequence could allow for a continuous, automated process from simple starting materials to the final product without manual isolation of intermediates.
This approach aligns with the modern trend of "on-demand" synthesis of molecules.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting molecular properties. For this compound, computational modeling could be applied to:
Elucidate reaction mechanisms: Model potential transition states for its synthesis or subsequent transformations to understand how reactions proceed and identify rate-limiting steps.
Predict reactivity: Calculate electron density maps and molecular orbital energies to predict which sites on the molecule are most likely to react and under what conditions.
Simulate spectroscopic properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Guide rational design: In a medicinal chemistry context, docking studies could predict how the molecule might bind to biological targets, guiding the synthesis of more potent analogues.
Sustainable and Eco-Friendly Approaches in its Chemical Synthesis and Application
Green chemistry principles aim to reduce the environmental impact of chemical processes. Future research on this compound would benefit from incorporating these principles:
Use of renewable feedstocks: Investigating synthetic routes that start from bio-based materials rather than petroleum-derived chemicals.
Solvent minimization: Developing solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2.
Catalyst reusability: Employing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost.
Energy efficiency: Designing synthetic steps that can be performed at ambient temperature and pressure to lower energy consumption.
By focusing on sustainability, the chemical lifecycle of this compound, from its synthesis to its final application, can be made more environmentally benign.
Q & A
Q. How to design a kinetic study for its enzymatic hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
